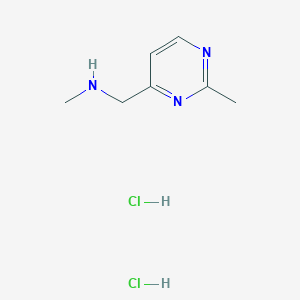
3-フルオロ-4-(プロパン-2-イル)アニリン
概要
説明
3-Fluoro-4-(propan-2-yl)aniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound features a fluorine atom and an isopropyl group attached to the benzene ring, making it a fluorinated aromatic amine. The presence of fluorine in organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals.
科学的研究の応用
Chemistry: 3-Fluoro-4-(propan-2-yl)aniline is used as a building block in organic synthesis
Biology: In biological research, fluorinated anilines are often used as probes or intermediates in the synthesis of bioactive molecules. The presence of fluorine can enhance the metabolic stability and bioavailability of these compounds.
Medicine: Fluorinated anilines, including 3-Fluoro-4-(propan-2-yl)aniline, are investigated for their potential use in pharmaceuticals. The fluorine atom can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.
Industry: This compound is also used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of new materials with enhanced performance characteristics.
作用機序
Target of Action
3-Fluoro-4-(propan-2-yl)aniline is primarily used as an intermediate in organic synthesis . It doesn’t have a specific biological target but is used to build more complex molecules that may interact with various biological targets.
Mode of Action
As an intermediate in organic synthesis, the mode of action of 3-Fluoro-4-(propan-2-yl)aniline is dependent on the final compound it is used to synthesize. It can participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
生化学分析
Biochemical Properties
3-Fluoro-4-(propan-2-yl)aniline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes often involves hydroxylation or other oxidative processes, leading to the formation of more polar metabolites that can be easily excreted from the body .
Cellular Effects
The effects of 3-Fluoro-4-(propan-2-yl)aniline on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain signaling pathways by binding to specific receptors or enzymes, thereby affecting downstream processes such as cell proliferation, differentiation, and apoptosis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of various mRNAs and proteins .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-(propan-2-yl)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their functions. For instance, it may inhibit the activity of certain enzymes by competing with their natural substrates for binding sites, thereby reducing the rate of the enzymatic reaction . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 3-Fluoro-4-(propan-2-yl)aniline can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 3-Fluoro-4-(propan-2-yl)aniline can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative agents . In vivo studies have demonstrated that prolonged exposure to 3-Fluoro-4-(propan-2-yl)aniline can lead to cumulative effects on cellular function, such as changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(propan-2-yl)aniline vary with different dosages in animal models. At low doses, it may have minimal or no observable effects on the animals. At higher doses, it can cause significant changes in physiological and biochemical parameters, such as alterations in liver and kidney function, changes in blood cell counts, and the induction of oxidative stress . Toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed at very high doses .
Metabolic Pathways
3-Fluoro-4-(propan-2-yl)aniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites that are more polar and can be easily excreted from the body . These metabolic reactions often involve the addition of hydroxyl groups to the aromatic ring or the isopropyl group, resulting in the formation of more hydrophilic compounds . Additionally, 3-Fluoro-4-(propan-2-yl)aniline can affect metabolic flux by altering the activity of key enzymes involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(propan-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can bind to various intracellular proteins, such as enzymes and receptors, which can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(propan-2-yl)aniline is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, by binding to targeting signals on its surface . These interactions can affect its activity and function within the cells, leading to changes in cellular processes such as gene expression, protein synthesis, and energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the nitration of 3-fluoro-4-(propan-2-yl)benzene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired aniline derivative.
Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-4-(propan-2-yl)aniline may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or distillation to ensure high purity suitable for various applications.
化学反応の分析
Types of Reactions: 3-Fluoro-4-(propan-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives with various functional groups.
類似化合物との比較
4-Fluoroaniline: Similar structure but lacks the isopropyl group.
3-Fluoroaniline: Similar structure but lacks the isopropyl group.
4-Isopropylaniline: Similar structure but lacks the fluorine atom.
Uniqueness: 3-Fluoro-4-(propan-2-yl)aniline is unique due to the presence of both fluorine and isopropyl groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, while the isopropyl group influences its solubility and interaction with biological membranes.
特性
IUPAC Name |
3-fluoro-4-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKLGLANZUPGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369809-48-2 | |
| Record name | 3-fluoro-4-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)

![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)

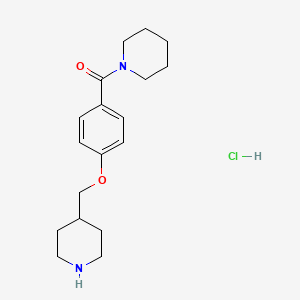
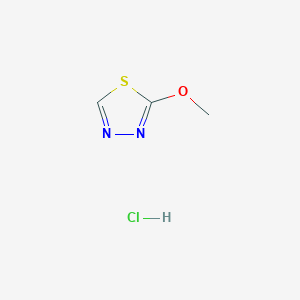
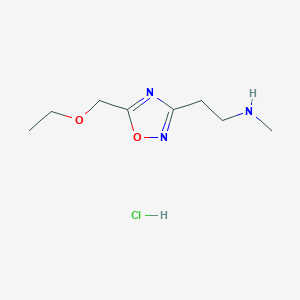
![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)
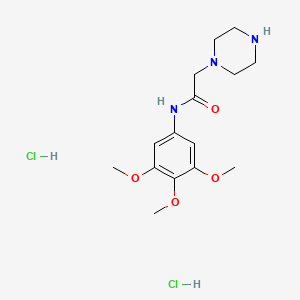
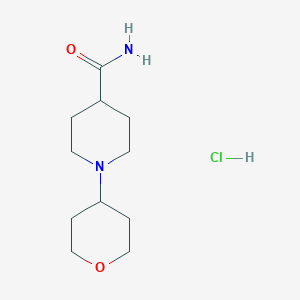
![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)
![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)
